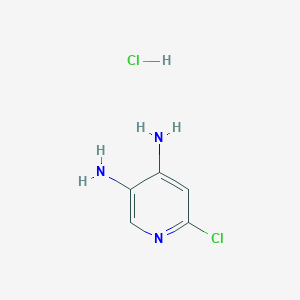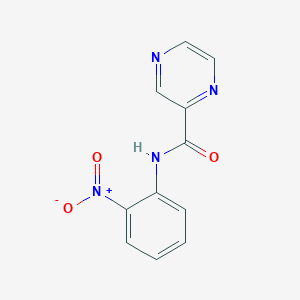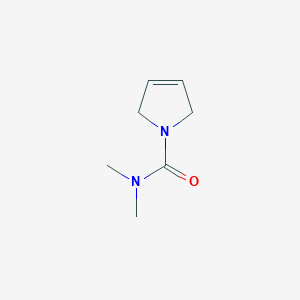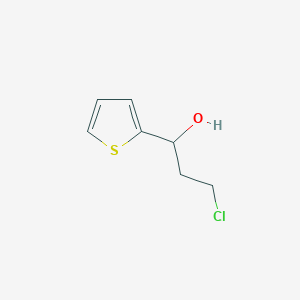
3-Chloro-1-(2-thienyl)-1-propanol
概述
描述
3-Chloro-1-(2-thienyl)-1-propanol: is an organic compound that belongs to the class of chlorinated alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol chain with a chlorine atom at the third position
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 3-Chloro-1-(2-thienyl)-1-propanone: One common method for preparing 3-Chloro-1-(2-thienyl)-1-propanol involves the reduction of 3-Chloro-1-(2-thienyl)-1-propanone.
Enzymatic Reduction: The process involves reducing 3-Chloro-1-(2-thienyl)-1-propanone in a medium using the enzyme alcohol dehydrogenase, resulting in the formation of optically active this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of biocatalysts, such as alcohol dehydrogenase, is favored due to its efficiency and selectivity in producing the desired enantiomer .
化学反应分析
Types of Reactions:
Oxidation: 3-Chloro-1-(2-thienyl)-1-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Chloro-1-(2-thienyl)-1-propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry: 3-Chloro-1-(2-thienyl)-1-propanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound serves as a precursor in the synthesis of active pharmaceutical ingredients, such as those used in the treatment of depression and incontinence .
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-Chloro-1-(2-thienyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For instance, the hydroxyl group can form hydrogen bonds, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s biological activity and its ability to interact with enzymes and receptors.
相似化合物的比较
3-Chloro-1-(2-thienyl)-1-propanone: This compound is a precursor to 3-Chloro-1-(2-thienyl)-1-propanol and shares a similar structure but lacks the hydroxyl group.
2-Chloro-1-(2-thienyl)-1-propanol: Similar to this compound but with the chlorine atom at the second position.
3-Bromo-1-(2-thienyl)-1-propanol: A brominated analog with similar properties but different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
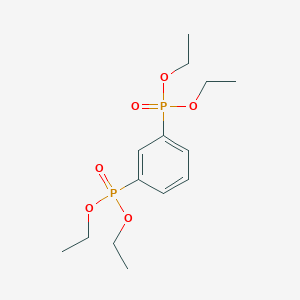
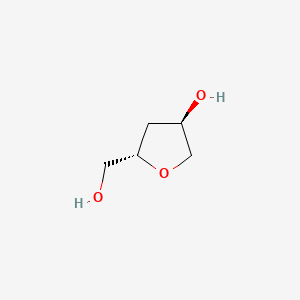

![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)
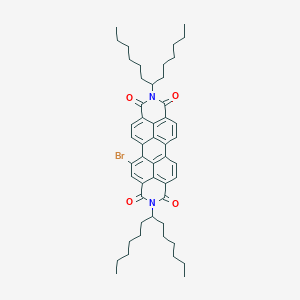
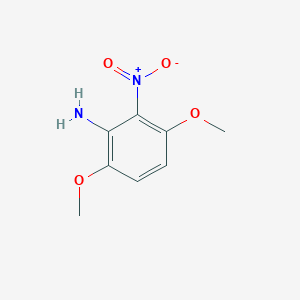
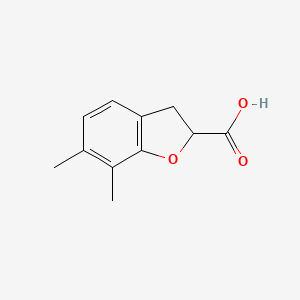
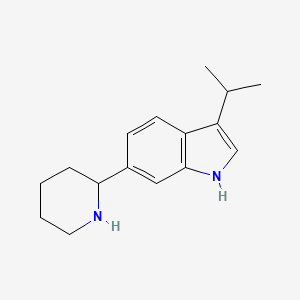
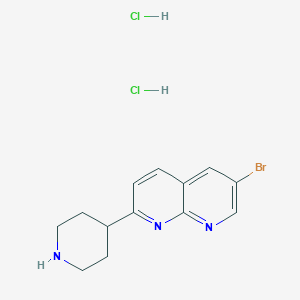
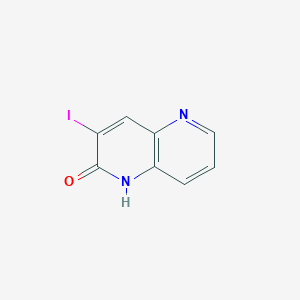
![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)
